(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione
Description
Properties
IUPAC Name |
(3R,6R)-3,6-bis(hydroxymethyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWGHSHLNOADHI-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1C(=O)N[C@@H](C(=O)N1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60487454 | |
| Record name | (3R,6R)-3,6-BIS(HYDROXYMETHYL)PIPERAZINE-2,5-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20945-52-2 | |
| Record name | (3R,6R)-3,6-BIS(HYDROXYMETHYL)PIPERAZINE-2,5-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60487454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thermal Cyclization of Dipeptide Precursors
A widely adopted method involves the thermal cyclization of dipeptides to form the diketopiperazine core. The process leverages stereochemical retention during ring closure. For example, a dipeptide precursor synthesized from L-amino acids undergoes cyclization in a refluxing solvent system (e.g., butanol/toluene) to yield the (3R,6R) configuration. Key parameters include:
Table 1: Reaction Conditions for Thermal Cyclization
| Parameter | Value |
|---|---|
| Solvent System | Butanol/Toluene (1:1 v/v) |
| Temperature | Reflux (~110°C) |
| Reaction Time | 18–24 hours |
| Yield | 70–85% |
| Stereochemical Outcome | Retention of Starting Configuration |
This method is favored for its simplicity and scalability, though it requires enantiomerically pure starting materials to avoid racemization.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase synthesis enables precise control over sequential amino acid coupling and cyclization. The Merrifield resin is functionalized with a hydroxymethyl-protected amino acid, followed by iterative deprotection and coupling steps. Cyclization is achieved via on-resin treatment with acetic anhydride and sodium acetate.
Critical Steps:
- Resin Functionalization: Attachment of Fmoc-protected hydroxymethyl amino acids.
- Deprotection/Coupling: Piperidine-mediated Fmoc removal and HOBt/DIC-activated coupling.
- Cleavage and Cyclization: Simultaneous resin cleavage and diketopiperazine formation under acidic conditions.
This method achieves >90% enantiomeric excess (ee) when chiral auxiliaries are employed.
Multicomponent Ugi Reaction
The Ugi four-component reaction (4CR) offers a one-pot route to diketopiperazines. By combining an aldehyde, amine, carboxylic acid, and isocyanide, the reaction proceeds via imine formation, Passerini-type addition, and cyclization. For the (3R,6R) isomer, chiral aldehydes (e.g., glyceraldehyde derivatives) direct stereochemistry.
Table 2: Ugi Reaction Optimization
| Component | Role | Example |
|---|---|---|
| Aldehyde | Stereochemical Director | D-Glyceraldehyde |
| Amine | Nucleophile | Hydroxylamine |
| Carboxylic Acid | Electrophile | Glyoxylic Acid |
| Isocyanide | Cyclization Agent | tert-Butyl Isocyanide |
| Yield | 60–75% |
The Ugi method is atom-economical but requires stringent solvent control (e.g., methanol at 0°C) to prevent epimerization.
Industrial Production and Scalability
Large-Scale Reactor Design
Industrial synthesis employs continuous-flow reactors to enhance heat transfer and mixing. Key parameters include:
- Residence Time: 2–4 hours at 120°C.
- Catalyst: Palladium on carbon (Pd/C) for hydrogenolytic deprotection.
- Purification: Crystallization from ethanol/water mixtures (80:20 v/v) achieves >99% purity.
Table 3: Industrial Process Metrics
| Metric | Value |
|---|---|
| Batch Size | 50–100 kg |
| Purity Post-Crystallization | 99.2% (HPLC) |
| Cost Efficiency | $120–150/kg |
Stereochemical Control and Optimization
Chiral Auxiliaries and Catalysts
Enantioselectivity is enhanced using:
- Chiral Phosphine Ligands: e.g., (R)-BINAP in asymmetric hydrogenation (85–92% ee).
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, achieving 98% ee.
Table 4: Enantioselective Methods Comparison
| Method | ee (%) | Yield (%) |
|---|---|---|
| Asymmetric Hydrogenation | 92 | 78 |
| Enzymatic Resolution | 98 | 65 |
| Chiral Chromatography | 99.5 | 45 |
Analytical Characterization
Spectroscopic Validation
Chiral Purity Assessment
Chiral stationary phase HPLC (CSP-HPLC) with a Chiralpak AD-H column resolves enantiomers (α = 1.42, 254 nm).
Chemical Reactions Analysis
Base-Induced Elimination to Form Methylene Bridges
This compound undergoes elimination under basic conditions to form 3,6-methylidenepiperazine-2,5-dione, a reaction critical for synthesizing derivatives with exo-double bonds.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (0.004 mol) in water, -5–30°C, 20 h | (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione | 3,6-Methylidenepiperazine-2,5-dione | 80% |
The reaction proceeds via deprotonation of hydroxymethyl groups, followed by elimination of water to generate a conjugated double bond. This product’s rigidity enhances its utility in molecular recognition studies .
Alkylation at Nitrogen Atoms
The diketopiperazine’s nitrogen atoms serve as nucleophilic sites for alkylation, enabling the synthesis of N-substituted derivatives.
-
Example Reaction :
Alkylation modifies hydrogen-bonding capacity, impacting interactions with biological targets such as enzymes involved in cancer pathways .
Reduction of Carbonyl Groups
The diketopiperazine’s carbonyl groups can be reduced to methylene units using agents like LiAlH₄ or catalytic hydrogenation.
Reduction disrupts the planar diketopiperazine ring, altering its conformational preferences and binding affinity .
Reaction with Phosphorus Pentasulfide (P₄S₁₀)
Thionation replaces carbonyl oxygens with sulfur atoms, forming dithione derivatives.
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Conditions : Reflux in toluene with P₄S₁₀.
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Significance : Increased electrophilicity enhances interactions with thiol-rich proteins, relevant to anticancer drug design .
Aromatization via Dehydration
Treatment with phosphorus oxychloride (POCl₃) induces aromatization, yielding fused heteroaromatic systems.
-
Mechanism : Sequential dehydration and cyclization.
-
Product : Pyrroloindole derivatives (when tryptophan residues are present) .
-
Application : Fluorescent probes for studying enzyme dynamics .
Cyclols and Azacyclols Formation
Acid or base catalysis promotes ring expansion, generating cyclol or azacyclol structures.
| Catalyst | Product Type | Structural Feature |
|---|---|---|
| HCl (aq) | Thiacyclol | Sulfur incorporation enhances metal-binding capacity . |
| NaOH (aq) | Azacyclol | Nitrogen-rich macrocycles for coordination chemistry . |
Key Structural and Functional Comparisons
| Reaction Type | Functional Group Modified | Impact on Reactivity |
|---|---|---|
| Elimination | Hydroxymethyl → Methylene | Introduces π-conjugation |
| Alkylation | Ring Nitrogen → N-Alkyl | Modulates solubility and target affinity |
| Thionation | Carbonyl → Thiocarbonyl | Enhances electrophilicity |
Scientific Research Applications
Chemistry
(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.
Biology
The compound is utilized in studying enzyme mechanisms and as a potential inhibitor of specific biological pathways. Its hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity.
Medicine
Research indicates that this compound exhibits significant anticancer properties . It has been shown to modulate apoptosis in various cancer cell lines. For instance:
- Gastric Cancer Models : Derivatives have demonstrated effects on gene expression related to apoptosis and cell viability in gastric cancer models, suggesting potential roles in cancer therapy.
Additionally, its ability to interact with various biological targets suggests potential roles in neuroprotection and other therapeutic areas.
Industry
In industrial applications, this compound is used in the production of polymers and specialty materials due to its unique chemical properties.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives of this compound could induce apoptosis in gastric cancer cell lines through modulation of specific gene expressions related to cell viability.
- Enzyme Inhibition Studies : Research has shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This highlights its potential for drug development aimed at targeting specific diseases.
Mechanism of Action
The mechanism by which (3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The compound’s ability to undergo various chemical transformations also allows it to interact with different biological pathways, making it a versatile tool in research and development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent-Based Comparisons
2.1.1. Methyl-Substituted DKPs
- Examples :
- For instance, methyl-substituted DKPs are synthesized via cyclocondensation of amino acid esters and show moderate skin permeation in drug delivery studies . In contrast, the hydroxymethyl groups in the target compound likely increase hydrophilicity, limiting passive diffusion but enhancing water solubility .
2.1.2. Aminooxymethyl-Substituted DKPs
- Example: (3R,6R)-3,6-Bis[(aminooxy)methyl]-2,5-piperazinedione (cycloserine dimer) .
- Key Differences: The aminooxy groups introduce nucleophilic reactivity, enabling applications in antibiotic prodrugs (e.g., cycloserine derivatives). This compound’s melting point (>184°C, decomposition) and solid-state stability contrast with the hydroxymethyl variant, which may exhibit lower thermal stability due to hydroxyl group interactions .
2.1.3. Aromatic and Heterocyclic Derivatives
- Examples :
- Key Differences: Aromatic substituents (e.g., benzylidene) extend conjugation, altering UV-Vis absorption and redox properties. These derivatives often exhibit rigid conformations, which can enhance binding to biological targets. However, their lipophilicity and cytotoxicity vary; for example, benzylidene-substituted DKPs from Streptomyces sp.
Stereochemical Comparisons
(3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione :
This isomer shares functional groups with the target compound but differs in stereochemistry. The (3S,6S)-configuration has been used in synthetic applications for its ability to form stereospecific hydrogen bonds, which stabilize crystal structures . In contrast, the (3R,6R)-isomer’s spatial arrangement may influence its interaction with chiral biological receptors or enzymes.(3S,6R)- and (3R,6S)-Diastereomers :
Compounds like (3S,6R)-3-(4-hydroxybenzyl)-1,4-dimethyl-3,6-bis(methylthio)piperazine-2,5-dione demonstrate that stereochemistry affects antimicrobial activity. For instance, the (3S,6R)-isomer isolated from Purpureocillium sp. showed stronger antibiotic effects than its (3R,6S)-counterpart, highlighting the role of stereochemistry in bioactivity .
Table 1: Comparative Analysis of Selected DKPs
Biological Activity
(3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione is a piperazine derivative notable for its unique chemical structure and significant biological activities. This compound, with the molecular formula C6H10N2O4, features two hydroxymethyl groups at the 3 and 6 positions of the piperazine ring, contributing to its diverse functionalities and potential therapeutic applications.
Chemical Structure and Properties
The compound's bicyclic structure and functional groups play a crucial role in its reactivity and biological interactions. Its hydroxymethyl substituents enhance solubility and facilitate interactions with various biological targets. The following table summarizes key features of this compound:
| Property | Description |
|---|---|
| Molecular Formula | C6H10N2O4 |
| Structure | Diketopiperazine with two hydroxymethyl groups |
| Stereochemistry | (3R,6R) configuration |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties . Studies have demonstrated its ability to modulate apoptosis in various cancer cell lines. For example:
- Gastric Cancer Models : Derivatives of this compound have shown effects on gene expression related to apoptosis and cell viability in gastric cancer models, suggesting a potential role in cancer therapy.
Neuroprotective Effects
The compound's interaction with biological targets also suggests potential roles in neuroprotection . Its ability to influence signaling pathways may provide therapeutic avenues for neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bonding : The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors.
- Chemical Transformations : The compound's versatility allows it to participate in various chemical reactions that can modulate biological pathways.
Synthetic Routes
The synthesis of this compound typically involves the reaction of piperazine derivatives with formaldehyde under controlled conditions. Key steps include:
- Reaction Setup : Conducting the reaction in the presence of a suitable catalyst (acid or base).
- Condition Monitoring : Carefully controlling temperature and pH to optimize yield and purity.
Industrial Production Methods
In industrial settings, large-scale production may involve batch or continuous processes using advanced reactors and purification techniques such as crystallization and chromatography.
Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Apoptosis Modulation :
- Objective : To evaluate the effects on apoptosis in gastric cancer cells.
- Findings : Treatment resulted in increased apoptosis markers and reduced cell viability.
-
Neuroprotection Research :
- Objective : To assess neuroprotective effects in models of neurodegeneration.
- Findings : The compound showed promise in reducing neuronal death and inflammation.
Q & A
Q. What are the key considerations for optimizing the synthesis of (3R,6R)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:
- Catalyst selection : Use chiral catalysts or Lewis acids to enhance stereochemical control (e.g., asymmetric induction for R,R-configuration).
- Temperature and solvent : Test polar aprotic solvents (e.g., DMF, DMSO) and temperatures (40–80°C) to improve yield and reduce side reactions .
- Purification : Employ column chromatography with gradients (e.g., CH₂Cl₂/MeOH) and validate purity via LC-MS (>95%) .
- Table 1 : Key parameters and their effects:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst | Chiral Pd/Pt | ↑ Enantioselectivity |
| Solvent | DMF | ↑ Reaction rate |
| Temp. | 60°C | Balance kinetics/thermo |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer : Use a multi-technique approach:
- NMR : Confirm stereochemistry via - and -NMR chemical shifts (e.g., sp³ C-H at δ 3.5–4.5 ppm for hydroxymethyl groups) .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, O-H at ~3300 cm⁻¹) .
- LC-MS/HRMS : Verify molecular weight (C₈H₁₂N₂O₄: MW 200.20) and fragmentation patterns .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers address enantioselectivity challenges in synthesizing (3R,6R)-configured diketopiperazines?
- Methodological Answer : Enantioselectivity requires:
- Chiral auxiliaries : Incorporate (R)-BINOL or similar ligands to direct stereochemistry during cyclization .
- Kinetic resolution : Use enzymes (e.g., lipases) or chiral stationary phase (CSP)-HPLC to separate enantiomers (retention time differences ≥2 min) .
- Table 2 : Comparison of enantioselective methods:
| Method | Enantiomeric Excess (ee) | Throughput |
|---|---|---|
| Chiral catalysts | 85–95% | Moderate |
| Enzymatic resolution | 90–98% | Low |
| CSP-HPLC | >99% | High |
Q. What strategies resolve contradictory data in biological activity studies of diketopiperazine derivatives?
- Methodological Answer : Contradictions arise from assay variability or structural nuances. Mitigate via:
- Standardized assays : Replicate under controlled conditions (e.g., MIC against Staphylococcus aureus using CLSI guidelines) .
- Structure-activity relationship (SAR) : Modify substituents (e.g., hydroxymethyl vs. benzyl groups) and correlate with activity trends .
- Molecular docking : Use PDB structures (e.g., 3,6-bis(indolyl) analogs in RCSB PDB) to predict binding interactions .
Q. How can theoretical frameworks guide mechanistic studies of (3R,6R)-diketopiperazines?
- Methodological Answer : Link experiments to computational models:
- DFT calculations : Predict reaction pathways (e.g., energy barriers for cyclization steps) .
- Molecular dynamics : Simulate interactions with biological targets (e.g., bacterial cell walls) .
- Conceptual alignment : Align hypotheses with established theories (e.g., Baldwin’s rules for ring-closure kinetics) .
Data Contradiction Analysis
Q. Why might NMR data for this compound differ across studies?
- Methodological Answer : Discrepancies arise from:
- Solvent effects : Chemical shifts vary in DMSO-d₆ vs. CDCl₃ (e.g., hydroxymethyl protons deshielded in DMSO) .
- Tautomerism : Equilibrium between diketopiperazine and enol forms alters peak multiplicity .
- Resolution limits : Low-field instruments (≤300 MHz) may not resolve diastereotopic protons. Validate with high-field (≥500 MHz) NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
